molecular formula C16H20N2OS2 B12918567 5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil CAS No. 136160-39-9

5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil

Cat. No.: B12918567
CAS No.: 136160-39-9
M. Wt: 320.5 g/mol
InChI Key: PANPMNUDCYWCPD-UHFFFAOYSA-N
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Description

5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil is a synthetic organic compound belonging to the thiouracil family. Thiouracils are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of ethyl, isobutyl, and phenylthio groups attached to the thiouracil core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil typically involves multi-step organic reactions. One common method includes the alkylation of thiouracil derivatives with appropriate alkyl halides under basic conditions. The phenylthio group can be introduced via nucleophilic substitution reactions using thiophenol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiouracil ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted thiouracil derivatives.

Scientific Research Applications

5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-1-isobutyl-6-(trimethylsilyl)indole-1,5-dicarboxylate: Another synthetic compound with different functional groups and applications.

    Thiouracil: The parent compound with a simpler structure and different biological activities.

Uniqueness

5-Ethyl-1-isobutyl-6-(phenylthio)-2-thiouracil is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

136160-39-9

Molecular Formula

C16H20N2OS2

Molecular Weight

320.5 g/mol

IUPAC Name

5-ethyl-1-(2-methylpropyl)-6-phenylsulfanyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C16H20N2OS2/c1-4-13-14(19)17-16(20)18(10-11(2)3)15(13)21-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,17,19,20)

InChI Key

PANPMNUDCYWCPD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=S)NC1=O)CC(C)C)SC2=CC=CC=C2

Origin of Product

United States

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